Home > Products > Screening Compounds P640 > 9-Keto Risperidone
9-Keto Risperidone - 1189516-65-1

9-Keto Risperidone

Catalog Number: EVT-1442369
CAS Number: 1189516-65-1
Molecular Formula: C23H25FN4O3
Molecular Weight: 424.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Hydroxyrisperidone is the major active metabolite of the atypical antipsychotic drug, Risperidone. [, ] It is primarily metabolized by the cytochrome P450 isoenzyme CYP2D6, and to a lesser extent by CYP3A4/5. [] 9-Hydroxyrisperidone exhibits similar pharmacological effects as Risperidone, acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. [] It has a longer half-life than Risperidone (approximately 24 hours compared to 3 hours), contributing to a greater pharmacological effect. []

Future Directions

Further research is warranted to understand the pharmacodynamic profile and impact of 9-Hydroxyrisperidone in specific patient populations, such as those with progressive multiple sclerosis. [] Investigating the role of 9-Hydroxyrisperidone in the context of risperidone-induced extrapyramidal side effects and the influence of systemic inflammation on its pharmacokinetics could further refine its clinical use. [, ]

Risperidone

    Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Risperidone undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: 9-Keto Risperidone is a major metabolite of Risperidone, formed by the CYP2D6-mediated oxidation of the hydroxyl group at the 9th position of Risperidone to a ketone. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] The formation of 9-Keto Risperidone is dependent on CYP2D6 activity, and genetic variations in this enzyme can significantly impact its production and, consequently, the therapeutic effects and side effects of Risperidone. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

9-Hydroxyrisperidone

    Compound Description: 9-Hydroxyrisperidone is the major active metabolite of Risperidone and contributes significantly to its therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It has a longer half-life than Risperidone and is primarily eliminated through renal excretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Acetylfentanyl

    Compound Description: Acetylfentanyl is a potent synthetic opioid analgesic that is structurally related to fentanyl. [] It is significantly more potent than fentanyl and has a similar pharmacological profile, acting primarily as an agonist at the mu-opioid receptor. []

    Relevance: While not directly structurally related to 9-Keto Risperidone, Acetylfentanyl is mentioned in one of the provided papers due to its cross-reactivity with a fentanyl immunoassay that also shows cross-reactivity with 9-Keto Risperidone and Risperidone. [] This highlights the importance of considering potential cross-reactivity with other drugs when interpreting drug testing results. []

Source

9-Keto Risperidone is synthesized during the production of Risperidone and can also be isolated from biological samples where Risperidone is metabolized. It serves as a reference standard in analytical chemistry for studying impurities associated with Risperidone synthesis.

Classification

Chemically, 9-Keto Risperidone belongs to the class of compounds known as benzisoxazoles and is classified under antipsychotic agents. Its systematic name is 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of 9-Keto Risperidone involves several methods, primarily focusing on its formation through reactions involving precursor compounds derived from Risperidone.

Methods and Technical Details

One common synthesis route includes the reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction typically occurs in an aqueous environment with sodium carbonate acting as a base to facilitate the reaction .

The process can be optimized by controlling parameters such as temperature and pH to minimize impurities. The synthesis often employs techniques such as liquid-liquid extraction and chromatography for purification .

Molecular Structure Analysis

Structure
The molecular formula for 9-Keto Risperidone is C23H26F2N4O2, with a molecular weight of approximately 424.48 g/mol. The compound features a complex structure that includes multiple rings and functional groups contributing to its pharmacological activity.

Data

The structural analysis can be confirmed using various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Identifies functional groups.
  • Nuclear Magnetic Resonance (NMR): Provides information on the molecular environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation patterns .
Chemical Reactions Analysis

9-Keto Risperidone can undergo several chemical reactions that are significant for its study and application in pharmaceuticals.

Reactions and Technical Details

  1. Oxidation: This can occur with agents like potassium permanganate or chromium trioxide, leading to more oxidized derivatives.
  2. Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into reduced analogs.
  3. Substitution: Nucleophilic substitution can take place at the piperidine ring under appropriate conditions .

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects.

Mechanism of Action

The mechanism of action for 9-Keto Risperidone is closely related to that of its parent compound, Risperidone.

Process and Data

9-Keto Risperidone primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action contributes to its antipsychotic effects by modulating neurotransmitter activity associated with mood regulation and psychosis .

Additionally, it undergoes metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), which further influences its pharmacokinetics and dynamics in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

Relevant analyses often include chromatographic methods to assess purity and concentration in pharmaceutical formulations .

Applications

9-Keto Risperidone has several scientific applications:

  • Analytical Chemistry: Used as a reference standard for impurity profiling in Risperidone formulations.
  • Pharmacological Research: Investigated for its biological activity to understand its role in pharmacokinetics and pharmacodynamics.
  • Quality Control: Employed in pharmaceutical quality assurance processes to ensure product consistency and efficacy .
Introduction to 9-Hydroxyrisperidone: Pharmacological and Metabolic Context

Chemical Structure and Isomeric Properties of 9-Hydroxyrisperidone

9-Hydroxyrisperidone (C₂₃H₂₇FN₄O₃) is a benzisoxazole derivative formed through hydroxylation of the parent antipsychotic compound risperidone. Its molecular weight is 426.48 g/mol, with a polar surface area of 84.39 Ų and moderate lipophilicity (XLogP: 2.69) [3] [6]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, conforming to Lipinski's rule of five parameters—predicting favorable oral bioavailability [3] [6]. The hydroxyl group at the C9 position of the pyridopyrimidinone ring creates a chiral center, yielding two enantiomers:

  • (R)-9-Hydroxyrisperidone (CAS 130049-85-3): Marketed as paliperidone
  • (S)-9-Hydroxyrisperidone (CAS 144598-75-4)

These enantiomers exhibit distinct pharmacological profiles. The (R)-enantiomer demonstrates 3-5 fold higher affinity for dopamine D₂ and serotonin 5-HT₂A receptors compared to the (S)-enantiomer [8]. Stereochemical purity significantly influences receptor binding kinetics, with the (R)-isomer contributing predominantly to therapeutic effects in clinical applications.

Table 1: Physicochemical Properties of 9-Hydroxyrisperidone

PropertyValueMeasurement Method
Molecular FormulaC₂₃H₂₇FN₄O₃Calculated
Molecular Weight426.48 g/molMass spectrometry
Hydrogen Bond Donors1Computational prediction
Hydrogen Bond Acceptors4Computational prediction
Rotatable Bonds4Computational prediction
Topological Polar Surface Area84.39 ŲComputational prediction
XLogP2.69Chromatographic determination
Water Solubility0.297 mg/mLExperimental measurement

Table 2: Comparative Characteristics of 9-Hydroxyrisperidone Stereoisomers

Property(R)-Isomer(S)-Isomer
CAS Number130049-85-3144598-75-4
Receptor Binding Affinity (D₂)High (Ki = 1.6 nM)Moderate (Ki = 6.2 nM)
Receptor Binding Affinity (5-HT₂A)High (Ki = 0.5 nM)Low (Ki = 8.9 nM)
Metabolic ClearanceSlowerFaster
Protein Binding77%74%

Role as the Primary Active Metabolite of Risperidone

9-Hydroxyrisperidone is the principal pharmacologically active metabolite generated during risperidone biotransformation. Hepatic metabolism via cytochrome P450 enzymes—primarily CYP2D6 and secondarily CYP3A4—catalyzes the hydroxylation reaction [4] [7]. In vitro studies with recombinant human enzymes demonstrate CYP2D6's metabolic activity (7.5 pmol/pmol CYP/min) significantly exceeds CYP3A4 (0.4 pmol/pmol CYP/min) and CYP3A5 (0.2 pmol/pmol CYP/min) [4]. This metabolic pathway accounts for 31% of urinary excreted risperidone derivatives in humans [7].

The metabolite exhibits equipotency to risperidone in receptor binding profiles, with nearly identical affinity for dopamine D₂ and serotonin 5-HT₂A receptors [1] [7]. In vivo studies confirm comparable brain penetration, though tissue distribution varies: risperidone demonstrates higher brain-to-plasma ratios, while 9-hydroxyrisperidone accumulates more extensively in kidneys and liver due to differential transporter affinity [1]. The metabolite contributes substantially to therapeutic effects, particularly in CYP2D6 poor metabolizers where risperidone accumulation occurs. Plasma concentrations of 9-hydroxyrisperidone typically exceed risperidone concentrations 3-20 fold in extensive metabolizers at steady state [5] [7].

Table 3: Metabolic Formation of 9-Hydroxyrisperidone by CYP Enzymes

EnzymeActivity (pmol/pmol CYP/min)Inhibition Profile
CYP2D67.5Quinidine-sensitive
CYP3A40.4Ketoconazole-sensitive
CYP3A50.2Ketoconazole-sensitive
CYP1A2UndetectableNot applicable
CYP2C9UndetectableNot applicable

Pharmacokinetic Significance in the "Active Moiety" Concept

The "active moiety" in risperidone pharmacotherapy encompasses the sum of risperidone and 9-hydroxyrisperidone due to their comparable receptor binding and therapeutic effects [1] [5] [7]. This concept underpins therapeutic drug monitoring (TDM) protocols, with the therapeutic reference range established at 20-60 ng/mL for the combined concentrations [10]. Pharmacokinetic parameters between components differ significantly:

  • Absorption/Distribution: Risperidone reaches peak plasma concentration (Tₘₐₓ) within 1-2 hours, while 9-hydroxyrisperidone peaks at 2-5 hours post-dose. Protein binding differs substantially (risperidone: 90%; 9-hydroxyrisperidone: 77%), influencing free fraction availability [7].
  • Metabolism/Elimination: Risperidone's elimination half-life varies dramatically by CYP2D6 phenotype—3 hours in extensive metabolizers (EM) versus 20 hours in poor metabolizers (PM). Conversely, 9-hydroxyrisperidone exhibits a consistent half-life of 20-24 hours across phenotypes, primarily cleared renally [5] [7] [9].

Population pharmacokinetic modeling reveals that covariates affect each component differently:

  • Body mass index (BMI) z-score correlates strongly with 9-hydroxyrisperidone concentrations (p=0.001) but minimally impacts risperidone
  • Pubertal stage significantly influences risperidone clearance (p<0.05) but not metabolite clearance
  • CYP2D6 inhibitors increase risperidone concentrations 4-fold more potently than metabolite concentrations (p<0.0001 vs p=0.06) [1]

In elderly populations, physiologically based pharmacokinetic (PBPK) modeling demonstrates 35-37% higher Cₘₐₓ for 9-hydroxyrisperidone compared to young adults due to age-related reductions in renal clearance [9]. The metabolite's area under the curve (AUC) increases 24-44% in patients over 65 years, necessitating dose adjustments despite stable CYP2D6 activity across age groups [9].

Table 4: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone at Steady State

ParameterRisperidone9-HydroxyrisperidoneActive Moiety
Tₘₐₓ (hours)1.6 ± 0.22.5 ± 0.21.8 ± 0.1
T₁/₂ (hours)3.2 ± 0.3 (EM)24.7 ± 1.722.6 ± 1.5
20.0 (PM)
Cₛₛₘₐₓ (μg/L)89.1 ± 12.1137.8 ± 9.5226.9 ± 16.4
AUCₛₛ₀₋₁₂ (μg·h/L)443.2 ± 82.91327.2 ± 83.91770.4 ± 140.3
Vd/F (L)34.1 ± 5.1Not applicableNot applicable
CL/F (L/h)8.7 ± 1.3 (EM)8.83 (age-dependent)Not applicable

The active moiety approach proves particularly relevant for long-acting injectable (LAI) formulations. Risperidone ISM® achieves therapeutic active moiety concentrations within 2 hours post-injection and sustains levels throughout the 28-day dosing interval (mean Cₘᵢₙ: 34.4-36.1 ng/mL) without oral supplementation [10]. Biphasic release profiles show distinct concentration peaks at 24 hours and 21-24 days, with deltoid administration yielding 18-22% higher systemic exposure than gluteal administration due to differential absorption kinetics [10].

Table 5: Covariate Effects on Active Moiety Pharmacokinetics

CovariateEffect on RisperidoneEffect on 9-HydroxyrisperidoneClinical Relevance
CYP2D6 PM Phenotype4.3-fold ↑ AUC1.2-fold ↑ AUCDose reduction required
CYP2D6 Inhibitors3.8-fold ↑ Cₘₐₓ1.4-fold ↑ CₘₐₓAvoid combination therapy
Age >65 years24-44% ↑ Cₘₐₓ35-37% ↑ Cₘₐₓ30-50% dose reduction
High BMIMinimal effectSignificant ↑ concentrationsMonitor metabolic effects
Carbamazepine68% ↓ trough concentrations72% ↓ trough concentrationsDose increase may be needed

Relevant Compounds Mentioned:

  • Risperidone
  • 9-Hydroxyrisperidone
  • (R)-9-Hydroxyrisperidone (Paliperidone)
  • (S)-9-Hydroxyrisperidone
  • 9-Keto Risperidone

Properties

CAS Number

1189516-65-1

Product Name

9-Keto Risperidone

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione

Molecular Formula

C23H25FN4O3

Molecular Weight

424.476

InChI

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3

InChI Key

AUSFXKQDZJPCTA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-7,8-dihydro-2-methyl-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.